cis-3-Decene
Overview
Description
cis-3-Decene is an organic compound belonging to the class of unsaturated aliphatic hydrocarbons. It is a geometric isomer of decene, characterized by the presence of a double bond between the third and fourth carbon atoms in the cis configuration. The molecular formula of this compound is C10H20, and it has a molecular weight of 140.2658 .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Decene can be synthesized through various methods, including the selective hydrogenation of alkynes and the isomerization of other decene isomers. One common method involves the partial hydrogenation of 3-decyne using a Lindlar catalyst, which selectively produces the cis isomer .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic isomerization of linear alpha-olefins. This process involves the use of specific catalysts that promote the formation of the cis isomer while minimizing the production of trans isomers .
Chemical Reactions Analysis
Types of Reactions: cis-3-Decene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides, alcohols, and aldehydes.
Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo halogenation reactions, where halogens such as chlorine or bromine are added across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent.
Major Products Formed:
Oxidation: Epoxides, alcohols, aldehydes.
Reduction: Decane.
Substitution: 3,4-Dichlorodecane or 3,4-Dibromodecane.
Scientific Research Applications
cis-3-Decene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-3-Decene involves its interaction with various molecular targets and pathways. In oxidation reactions, for example, the double bond in this compound reacts with oxidizing agents to form epoxides or other oxygenated products. These reactions typically involve the formation of a cyclic intermediate, which then undergoes further transformation to yield the final product .
Comparison with Similar Compounds
trans-3-Decene: The trans isomer of 3-Decene, which has the double bond in the trans configuration.
1-Decene: An isomer with the double bond at the first carbon atom.
2-Decene: An isomer with the double bond at the second carbon atom.
Comparison: cis-3-Decene is unique due to its specific geometric configuration, which influences its reactivity and physical properties. Compared to trans-3-Decene, this compound has a higher boiling point and different reactivity in certain chemical reactions. The position of the double bond in this compound also distinguishes it from other decene isomers, affecting its chemical behavior and applications .
Properties
IUPAC Name |
(Z)-dec-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWIAHBVAYKIZ-ALCCZGGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020800 | |
Record name | cis-3-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-86-8 | |
Record name | cis-3-Decene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-3-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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